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molecular formula C7H10N2S B1394104 Cyclopropyl(1,3-thiazol-2-yl)methanamine CAS No. 1211514-70-3

Cyclopropyl(1,3-thiazol-2-yl)methanamine

Cat. No. B1394104
M. Wt: 154.24 g/mol
InChI Key: VPWQNPNTMBITDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980934B2

Procedure details

The title compound was synthesized according to General Method F, utilizing cyclopropyl(thiazol-2-yl)methanone (0.28 g, 1.8 mmol), NH4OAc (1.7 g, 22 mmol), NaCNBH3 (0.46 g, 7.3 mmol), and MeOH (30 mL). Aq. NaOH (2 M, 15 mL) was added and the product was extracted into EtOAc (3×40 mL). The combined EtOAc layer was dried (MgSO4), filtered, concentrated to dryness. Purification by flash chromatography (Biotage Isolera, 25 g HP-SIL, 60-100% EtOAc in hexanes) gave the title compound as a yellow oil (0.15 g, 55% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.63 (d, J=2.8 Hz, 1H), 7.18 (d, J=2.8 Hz, 1H), 3.50 (d, J=8.5 Hz, 1H), 2.35 (br. s., 2H), 1.03-1.16 (m, 1H), 0.48-0.63 (m, 2H), 0.26-0.47 (m, 2H); MS ESI 138.0 [M-NH2]+, calcd for [C7H10N2S—NH2]+138.0.
Quantity
0.28 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
55%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:6]2[S:7][CH:8]=[CH:9][N:10]=2)=O)[CH2:3][CH2:2]1.[BH3-]C#[N:13].[Na+].[OH-].[Na+]>CO>[CH:1]1([CH:4]([C:6]2[S:7][CH:8]=[CH:9][N:10]=2)[NH2:13])[CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
C1(CC1)C(=O)C=1SC=CN1
Step Two
Name
NH4OAc
Quantity
1.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.46 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into EtOAc (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (Biotage Isolera, 25 g HP-SIL, 60-100% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(N)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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